N-(5-chloro-2-methoxyphenyl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzofuran ring substituted with dimethyl groups and a phenyl ring substituted with a chloro and methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Acetamide Formation: The acetamide moiety is introduced by reacting the benzofuran derivative with an appropriate acylating agent such as acetic anhydride or acetyl chloride in the presence of a base.
Phenyl Ring Substitution: The chloro and methoxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions using chlorinating and methoxylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of hydroxylated or carbonyl derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Nucleophiles: Amines, thiols, or alkoxides.
Major Products
Oxidation: Hydroxylated or carbonyl derivatives.
Reduction: Dechlorinated products or other substituted derivatives.
Substitution: Amino, thiol, or alkoxy derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro, methoxy, and dimethyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-phenylacetamide: Lacks the benzofuran ring, which may result in different chemical and biological properties.
N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide: Contains only one methyl group on the benzofuran ring, potentially altering its reactivity and applications.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide is unique due to the specific combination of substituents on the benzofuran and phenyl rings. This unique structure can impart distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18ClNO3 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C19H18ClNO3/c1-11-6-15-13(10-24-18(15)7-12(11)2)8-19(22)21-16-9-14(20)4-5-17(16)23-3/h4-7,9-10H,8H2,1-3H3,(H,21,22) |
InChI Key |
DEDJPFWWPASAJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC=C2CC(=O)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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